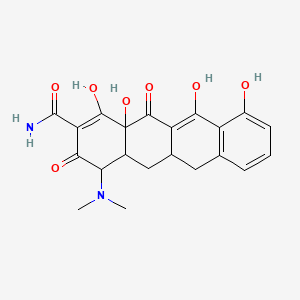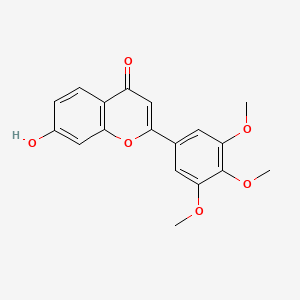
Sancycline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sancycline involves the hydrogenation of a compound known as Ledermycin. The process typically uses a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst. Commonly used acids include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid. The catalyst often used is palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-pressure hydrogenation and efficient recovery of solvents and catalysts to minimize environmental impact and reduce costs. The final product is obtained through crystallization and purification steps to achieve high purity suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Sancycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially enhancing its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure, leading to the development of new analogs with improved efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are studied for their potential to overcome bacterial resistance and improve therapeutic outcomes .
科学的研究の応用
Sancycline has been extensively studied for its applications in various fields:
Chemistry: this compound serves as a valuable intermediate in the synthesis of other tetracycline derivatives.
Biology: It is used in research to study bacterial protein synthesis and resistance mechanisms.
Medicine: this compound and its derivatives are explored for their potential to treat bacterial infections, including those resistant to other antibiotics.
Industry: This compound is used in the development of new antibiotics and as a model compound for studying the structure-activity relationships of tetracyclines .
作用機序
Sancycline exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A site, thereby inhibiting protein synthesis. The inhibition of protein synthesis ultimately leads to bacterial cell death or stasis. The molecular targets of this compound include various components of the bacterial ribosome, and its action disrupts multiple cellular processes essential for bacterial survival .
類似化合物との比較
Sancycline is compared with other tetracycline antibiotics such as tetracycline, doxycycline, and minocycline. While all these compounds share a common mechanism of action, this compound is unique due to its structural modifications, which confer distinct properties:
Tetracycline: The parent compound with broad-spectrum activity but limited by resistance.
Doxycycline: A more potent derivative with improved pharmacokinetics.
Minocycline: Known for its enhanced activity against resistant strains.
This compound: Distinguished by its dimethylamino group, which may contribute to its unique activity profile
Similar Compounds
- Tetracycline
- Doxycycline
- Minocycline
- Tigecycline
- Omadacycline
- Eravacycline
- Sarecycline
特性
分子式 |
C21H22N2O7 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29) |
InChIキー |
MTCQOMXDZUULRV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B8759684.png)


![(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)acetic acid](/img/structure/B8759720.png)





![RuCl(p-cymene)[(R,R)-Ts-DPEN]](/img/structure/B8759761.png)



